molecular formula C7H14ClNO B15319767 (3-Cyclopropylazetidin-3-yl)methanolhydrochloride CAS No. 2792201-56-8

(3-Cyclopropylazetidin-3-yl)methanolhydrochloride

Cat. No.: B15319767
CAS No.: 2792201-56-8
M. Wt: 163.64 g/mol
InChI Key: KQPNKCKFVMPTTD-UHFFFAOYSA-N
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Description

(3-Cyclopropylazetidin-3-yl)methanolhydrochloride is a chemical compound with the molecular formula C6H12ClNO It is a hydrochloride salt of (3-Cyclopropylazetidin-3-yl)methanol, which is a four-membered azetidine ring substituted with a cyclopropyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylazetidin-3-yl)methanolhydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an appropriate azetidine precursor, followed by the introduction of a hydroxymethyl group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylazetidin-3-yl)methanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted azetidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Cyclopropylazetidin-3-yl)methanolhydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Cyclopropylazetidin-3-yl)methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and azetidine moieties contribute to its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylazetidin-3-yl)methanolhydrochloride
  • (3-Benzyloxyazetidine hydrochloride)
  • (3-Methoxyphenyl)azetidine hydrochloride

Uniqueness

(3-Cyclopropylazetidin-3-yl)methanolhydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with potentially enhanced biological activity and selectivity compared to its analogs.

Properties

CAS No.

2792201-56-8

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3-cyclopropylazetidin-3-yl)methanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-5-7(3-8-4-7)6-1-2-6;/h6,8-9H,1-5H2;1H

InChI Key

KQPNKCKFVMPTTD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CNC2)CO.Cl

Origin of Product

United States

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